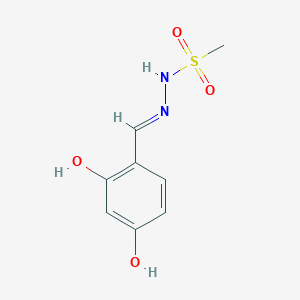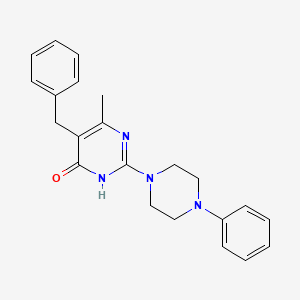![molecular formula C14H12N4O2S2 B6126196 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QMTH, and it is synthesized using a specific method that involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of QMTH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta plaques in the brain. QMTH has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis in cancer cells. Additionally, QMTH has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
QMTH has been shown to have several biochemical and physiological effects. In cancer cells, QMTH has been shown to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, QMTH has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In the brain, QMTH has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QMTH for lab experiments is its potential as a cancer therapy. QMTH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QMTH has been shown to have potential as a treatment for Alzheimer's disease. However, there are limitations to the use of QMTH in lab experiments, including the complexity of its synthesis and the need for careful control of reaction conditions and purification steps to obtain a pure product.
Direcciones Futuras
There are several future directions for the study of QMTH. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of QMTH in cancer cells and the brain. Furthermore, studies are needed to determine the potential side effects of QMTH and its safety profile for use in humans. Finally, there is a need for further research to determine the potential applications of QMTH in other areas, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, QMTH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of QMTH is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. QMTH has been studied extensively for its potential use in cancer therapy and the treatment of Alzheimer's disease. The mechanism of action of QMTH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. QMTH has several biochemical and physiological effects, including the inhibition of cancer cell growth and the formation of amyloid-beta plaques. While there are limitations to the use of QMTH in lab experiments, there are several future directions for the study of this compound, including the optimization of the synthesis method and further studies to determine its potential applications in other areas.
Métodos De Síntesis
The synthesis of QMTH involves several steps, starting with the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting compound with 2-chloro-N-(4-formyl-2-oxoquinazolin-3-yl)acetamide. The final step involves the reaction of the resulting compound with thioacetic acid, which leads to the formation of QMTH. The synthesis of QMTH is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
QMTH has been studied extensively in the scientific community due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. QMTH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QMTH has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-12(18-14-15-5-6-22-14)8-21-7-11-16-10-4-2-1-3-9(10)13(20)17-11/h1-6H,7-8H2,(H,15,18,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMXRMBHWAMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)



![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)
![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6126168.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)
![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)
